molecular formula C15H9BrO B14640417 1-(3-Bromophenyl)-3-phenylprop-2-yn-1-one CAS No. 53692-59-4

1-(3-Bromophenyl)-3-phenylprop-2-yn-1-one

Cat. No.: B14640417
CAS No.: 53692-59-4
M. Wt: 285.13 g/mol
InChI Key: HXPDUPAJZPSNON-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-phenylprop-2-yn-1-one is an organic compound with the molecular formula C15H9BrO It is a member of the propargyl ketone family, characterized by the presence of a bromophenyl group and a phenyl group attached to a prop-2-yn-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-3-phenylprop-2-yn-1-one can be synthesized through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(3-Bromophenyl)-3-phenylprop-2-yn-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-phenylprop-2-yn-1-one involves interactions with various molecular targets. It can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-3-phenylprop-2-yn-1-one
  • 1-(3-Chlorophenyl)-3-phenylprop-2-yn-1-one
  • 1-(3-Bromophenyl)-2-phenylethanone

Comparison: 1-(3-Bromophenyl)-3-phenylprop-2-yn-1-one is unique due to its specific substitution pattern and the presence of a triple bond, which imparts distinct reactivity and properties compared to its analogs. The bromine atom at the meta position influences the compound’s electronic properties, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

53692-59-4

Molecular Formula

C15H9BrO

Molecular Weight

285.13 g/mol

IUPAC Name

1-(3-bromophenyl)-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C15H9BrO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H

InChI Key

HXPDUPAJZPSNON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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